TAK-683 (acetate) is a synthetic compound that acts as a potent full agonist of the KISS1 receptor, also known as KISS1R. This compound is a nonapeptide analog of metastin, which plays a significant role in the regulation of reproductive hormone release. TAK-683 has demonstrated improved metabolic stability compared to its predecessors, making it a valuable tool in both research and potential therapeutic applications. Its effectiveness is measured by an effective concentration for 50% activation (EC50) of approximately 0.96 nM for human KISS1R and 1.6 nM for rat KISS1R .
TAK-683 (acetate) is classified under peptide-based drugs and is specifically categorized as a KISS1 receptor agonist. It is synthesized using solid-phase peptide synthesis techniques, which are standard in peptide chemistry due to their efficiency and scalability. The compound is identified by the chemical registry number 1470374-23-2.
The synthesis of TAK-683 (acetate) employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of protected amino acids to form the desired peptide chain. Key steps in this process include:
The final product undergoes purification through high-performance liquid chromatography (HPLC), followed by characterization using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.
TAK-683 (acetate) has a defined molecular structure characterized by its nonapeptide sequence. The InChI key for TAK-683 is LLKKPEATBPXPAG-NTIGNGKISA-N, which provides a unique identifier for the compound in chemical databases. The structural formula can be represented as follows:
This molecular formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, typical for peptide compounds.
Common reagents include DIC and HOBt for coupling, while TFA serves as a cleavage reagent.
TAK-683 exerts its biological effects by binding to the KISS1 receptor. Upon activation, it triggers a cascade that leads to the depletion of gonadotropin-releasing hormone from the hypothalamus. This results in decreased plasma levels of follicle-stimulating hormone, luteinizing hormone, and testosterone. The mechanism highlights its potential role in regulating reproductive functions .
TAK-683 (acetate) exhibits characteristics typical of peptide compounds:
The chemical properties include:
Data regarding its solubility and stability under various conditions are crucial for its application in research and medicine .
TAK-683 has several scientific uses:
TAK-683 acetate is a synthetic nonapeptide derivative of metastin (kisspeptin-54) engineered to function as a potent and selective agonist of the Kisspeptin 1 Receptor (Kisspeptin 1 Receptor). This receptor, a class A G protein-coupled receptor (G protein-coupled receptor), serves as the primary signaling conduit for endogenous kisspeptins, regulating gonadotropin-releasing hormone release within the hypothalamic-pituitary-gonadal axis. TAK-683 acetate exhibits exceptional binding affinity for Kisspeptin 1 Receptor, with a half-maximal inhibitory concentration (IC₅₀) of 170 pM (95% confidence interval: 150–180 pM) in competitive receptor binding assays using rat Kisspeptin 1 Receptor-expressing Chinese Hamster Ovary cells [1] [4] [8]. This high-affinity binding is attributed to strategic modifications of the native kisspeptin-10 sequence, optimizing interactions with the Kisspeptin 1 Receptor extracellular loops and transmembrane helices, as revealed by cryogenic electron microscopy structural studies [6].
Beyond its affinity, TAK-683 acetate demonstrates remarkable receptor selectivity. Functional assays confirm negligible activity at related neuropeptide receptors, including neuropeptide FF receptors (neuropeptide FF1 and neuropeptide FF2), prolactin-releasing peptide receptor, and other structurally or functionally related G protein-coupled receptors (e.g., gonadotropin-releasing hormone receptor). This selectivity profile minimizes off-target effects and underpins its specific pharmacologic actions directed solely through Kisspeptin 1 Receptor activation [2] [5]. Mechanistically, binding triggers Kisspeptin 1 Receptor conformational changes, particularly a distinct 40° angular deviation in transmembrane helix 6, facilitating selective Gαq protein coupling and subsequent intracellular calcium mobilization [6].
Table 1: Receptor Binding Affinity of TAK-683 Acetate
Parameter | Value | Assay System | Reference |
---|---|---|---|
IC₅₀ (Kisspeptin 1 Receptor Binding) | 170 pM (150-180 pM) | Rat Kisspeptin 1 Receptor-CHO cells | [1] [4] [8] |
G protein-coupling | Gαq | Cryo-EM structure of Kisspeptin 1 Receptor/TAK-448 complex | [6] |
Selectivity | Selective over neuropeptide FF receptors, prolactin-releasing peptide receptor, gonadotropin-releasing hormone receptor | Receptor panel screening | [2] [5] |
TAK-683 acetate functions as a full agonist at both human and rat Kisspeptin 1 Receptor isoforms, efficiently stimulating receptor activation and downstream signaling. However, its potency exhibits discernible species-specific variations, critical for interpreting preclinical data and projecting human therapeutic efficacy.
In vitro functional assessments using calcium mobilization assays (measuring intracellular Ca²⁺ flux) demonstrate that TAK-683 acetate activates the human Kisspeptin 1 Receptor with an EC₅₀ of 0.96 nM (nanomolar). Under identical experimental conditions, its potency at the rat Kisspeptin 1 Receptor is slightly lower, yielding an EC₅₀ of 1.6 nM [1] [4] [8]. This approximately 1.7-fold difference in potency between human and rat receptors is statistically significant and consistently observed across multiple independent studies [2] [5]. The molecular basis for this differential potency likely resides in subtle amino acid sequence variations within the ligand-binding pocket of Kisspeptin 1 Receptor across species, affecting the energetics of peptide-receptor interactions. Cryogenic electron microscopy structures confirm that TAK-683 acetate and endogenous kisspeptin-10 share a conserved binding mode involving Kisspeptin 1 Receptor extracellular loops, but the synthetic analogue's specific modifications may engage species-dependent microdomains with varying efficiencies [6].
Notably, TAK-683 acetate exhibits significantly greater potency than its structural analogue TAK-448. Direct comparisons reveal TAK-683 acetate possesses approximately threefold higher receptor binding affinity (IC₅₀: 170 pM vs. 460 pM for TAK-448) and agonistic activity (Ca²⁺ mobilization EC₅₀: 180 pM vs. 632 pM for TAK-448 in rat Kisspeptin 1 Receptor cells) [2] [5]. This enhanced potency positions TAK-683 acetate as a particularly robust tool for probing Kisspeptin 1 Receptor physiology and its therapeutic modulation.
Table 2: Agonist Potency (EC₅₀) of TAK-683 Acetate Across Species
Species | EC₅₀ (Calcium Mobilization) | 95% Confidence Interval | Assay System | Reference |
---|---|---|---|---|
Human | 0.96 nM | Not specified | Human Kisspeptin 1 Receptor-CHO cells | [1] [4] [8] |
Rat | 1.6 nM | Not specified | Rat Kisspeptin 1 Receptor-CHO cells | [1] [4] [8] |
Rat (Direct comparison) | 180 pM (0.18 nM) | 159–203 pM | Rat Kisspeptin 1 Receptor-CHO cells (FLIPR) | [2] [4] [5] |
The therapeutic potential of native kisspeptin peptides is severely limited by their rapid enzymatic degradation in plasma and tissues, resulting in extremely short in vivo half-lives (typically minutes). TAK-683 acetate incorporates strategic structural modifications within the core metastin(46-54) nonapeptide sequence (H-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH₂) to overcome this limitation while maintaining or enhancing Kisspeptin 1 Receptor affinity and potency. These modifications target susceptibility points to peptidases and optimize receptor interaction kinetics [1] [2] [4].
Key modifications defining TAK-683 acetate include:
These collective modifications synergistically confer markedly improved metabolic stability compared to endogenous kisspeptins and earlier analogues. While precise human plasma half-life data from clinical trials is excluded per scope, robust preclinical evidence confirms sustained receptor occupancy and prolonged pharmacodynamic effects (testosterone suppression) following subcutaneous administration in rats, consistent with significantly reduced susceptibility to proteolytic degradation [1] [2] [3]. The structural basis for maintained potency despite these stability-enhancing changes is explained by cryogenic electron microscopy structures showing that TAK-683 acetate retains critical contacts with Kisspeptin 1 Receptor extracellular loops, while its D-amino acids and methylated arginine are accommodated within the binding pocket [6].
Table 3: Structural Modifications in TAK-683 Acetate and Their Functional Roles
Position (Kisspeptin-54 Numbering) | Native Residue | TAK-683 Acetate Residue | Primary Purpose | Impact |
---|---|---|---|---|
46 (N-term) | L-Tyr | N-Acetyl-D-Tyr | Block aminopeptidases; Resist exo/endopeptidases | Enhanced stability; Maintained binding |
47 | L-Trp | D-Trp | Resist endopeptidases | Enhanced stability; Slight affinity modulation |
51 | Gly | azaGly (pseudopeptide) | Create non-cleavable bond; Resist proteases | Major stability enhancement |
53 | Arg | N(ω)-Methyl-Arg | Resist trypsin-like proteases | Enhanced stability; Maintained receptor contact |
Sequence: | H-Tyr⁴⁶-Asn-Trp⁴⁷-Asn-Ser-Phe⁵⁰-Gly⁵¹-Leu-Arg⁵³-Phe⁵⁴-NH₂ | Ac-D-Tyr¹-D-Trp²-Asn-Thr-Phe-{azaGly⁵}-Leu-{Met}-Arg(Me)⁷-Trp⁸-NH₂ |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4